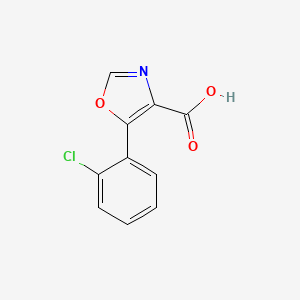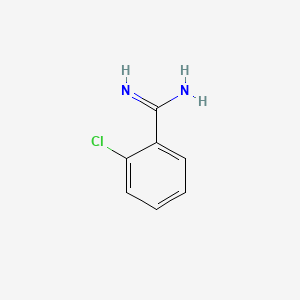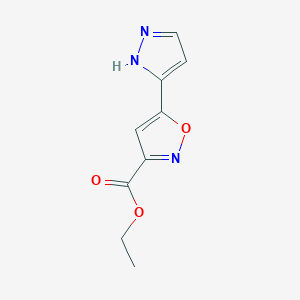
3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride is an organic compound with the molecular formula C({10})H({4})Cl({2})O({3})S and a molecular weight of 275.11 g/mol . This compound is characterized by the presence of a benzothiophene core, which is a fused ring system containing both benzene and thiophene rings, substituted with a chloro group and a methylenedioxy group. The carbonyl chloride functional group makes it a reactive intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chlorothiophene and a methylenedioxybenzene derivative.
Introduction of the Carbonyl Chloride Group: The carbonyl chloride group is introduced by reacting the benzothiophene derivative with phosgene (COCl(_{2})) under controlled conditions. This reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Safety measures are crucial due to the use of hazardous reagents like phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The benzothiophene core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Electrophilic Aromatic Substitution: The chloro and methylenedioxy groups can influence the reactivity of the benzothiophene ring towards electrophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the carbonyl chloride group.
Oxidizing Agents: Reagents like potassium permanganate (KMnO({3})) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH({4})) are typical reducing agents.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Oxidized and Reduced Derivatives: Depending on the specific oxidizing or reducing conditions used.
Applications De Recherche Scientifique
3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride has several applications in scientific research:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research:
Material Science: Investigated for its properties in the development of new materials, such as polymers and advanced composites.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its reactive carbonyl chloride group.
Mécanisme D'action
The mechanism of action of 3-chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biological molecules, potentially altering their function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-5,6-methylenedioxybenzothiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
5,6-Methylenedioxybenzothiophene-2-carbonyl chloride: Lacks the chloro substituent, affecting its reactivity and applications.
3-Chloro-5,6-methylenedioxybenzothiophene: Lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride is unique due to the combination of its reactive carbonyl chloride group and the electron-donating methylenedioxy group. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
IUPAC Name |
7-chlorothieno[2,3-f][1,3]benzodioxole-6-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O3S/c11-8-4-1-5-6(15-3-14-5)2-7(4)16-9(8)10(12)13/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQHQQCOXOFRNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=C(S3)C(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What kind of reactions can 3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride undergo?
A1: This compound possesses a reactive carbonyl chloride group, making it a versatile building block for synthesizing various thieno[2,3-f]-1,3-benzodioxole derivatives. [] As demonstrated in the research, similar compounds readily react with:
- Amines: Forming amides, potentially with aromatic or heterocyclic amines, similar to the formation of compounds 3a-c, 4a, 4b, and 5 described in the paper. []
- Potassium Thiocyanate: Yielding the corresponding isothiocyanate derivative, analogous to compound 6. []
- Alcohols: Undergoing esterification to form esters, as exemplified by the synthesis of compound 7 using ethanol. []
- Sodium Azide: Reacting to generate the acyl azide, similar to compound 9, which can further react to form various heterocyclic compounds. []
Q2: Do these thieno[2,3-f]-1,3-benzodioxole derivatives exhibit any biological activity?
A2: While the specific biological activity of this compound is not addressed in the research, the papers highlight the promising antibacterial and antifungal activities of some synthesized thieno[2,3-f]-1,3-benzodioxole derivatives. [] This suggests that modifications to the core structure, such as those achieved through reactions with the carbonyl chloride group, can influence biological activity. Further research is needed to evaluate the specific activity of this compound and its derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B1349812.png)
![2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349813.png)


![1-Thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1349822.png)


![[(2-Fluorophenyl)thio]acetic acid](/img/structure/B1349827.png)

![pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1349830.png)



